molecular formula C14H12N4O B243234 4-amino-N-(1H-benzimidazol-2-yl)benzamide

4-amino-N-(1H-benzimidazol-2-yl)benzamide

Katalognummer B243234
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: AAXLOKUTFYXXMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-(1H-benzimidazol-2-yl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used to target cancer cells that have defects in DNA repair pathways.

Wirkmechanismus

4-amino-N-(1H-benzimidazol-2-yl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 4-amino-N-(1H-benzimidazol-2-yl)benzamide specifically targets cancer cells that have defects in DNA repair pathways, as these cells are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by increasing the amount of DNA damage in cancer cells. 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been shown to induce cell death in cancer cells that have defects in DNA repair pathways. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-amino-N-(1H-benzimidazol-2-yl)benzamide is its specificity for cancer cells that have defects in DNA repair pathways. This makes it a promising candidate for combination therapy with chemotherapy and radiotherapy. However, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it is metabolized quickly, which can lead to variability in its effects. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has poor solubility, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-amino-N-(1H-benzimidazol-2-yl)benzamide. One area of interest is its potential in combination therapy with immunotherapy, which has shown promising results in the treatment of various types of cancer. Another area of interest is the development of more potent and selective PARP inhibitors, which may have fewer side effects and be more effective in cancer treatment. Finally, there is a need for further research on the potential use of 4-amino-N-(1H-benzimidazol-2-yl)benzamide in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Synthesemethoden

The synthesis of 4-amino-N-(1H-benzimidazol-2-yl)benzamide involves a series of chemical reactions, starting with the condensation of 2-aminobenzimidazole and 4-fluorobenzaldehyde in the presence of a base to form 4-fluoro-N-(1H-benzimidazol-2-yl)benzamide. This intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product, 4-amino-N-(1H-benzimidazol-2-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-amino-N-(1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. 4-amino-N-(1H-benzimidazol-2-yl)benzamide is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. In addition to its use in cancer treatment, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been investigated for its potential in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Eigenschaften

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

4-amino-N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)

InChI-Schlüssel

AAXLOKUTFYXXMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.